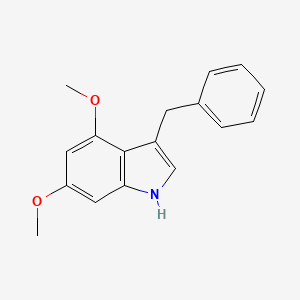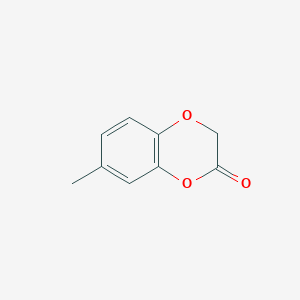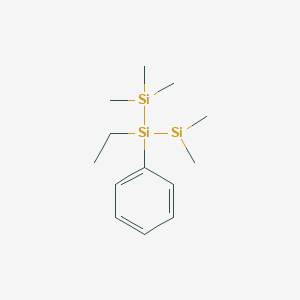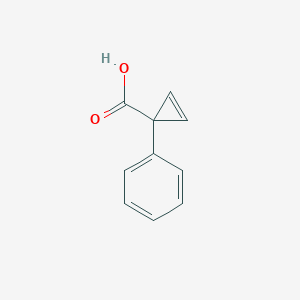
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is an organic compound with the molecular formula C19H26O It is a substituted cyclohexene derivative, characterized by the presence of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with a suitable cyclohexanone derivative. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Alkylation: The intermediate product from the aldol condensation is then subjected to alkylation reactions to introduce the diethyl and dimethyl groups. Common alkylating agents include ethyl iodide and methyl iodide, and the reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Hydrogenation: The final step involves the selective hydrogenation of the double bond in the cyclohexene ring to yield the desired product. This reaction is often catalyzed by palladium on carbon (Pd/C) under mild hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like Pd/C can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as halides or amines replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in an organic solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Benzylidene-substituted products.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, the benzylidene group may interact with enzyme active sites, while the diethyl and dimethyl groups can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylidene-1,3-dimethylcyclohexane: Lacks the diethyl groups, resulting in different chemical and biological properties.
3,4-Diethyl-1,6-dimethylcyclohex-3-en-1-ol: Lacks the benzylidene group, affecting its reactivity and applications.
2-Benzylidene-3,4-diethylcyclohexane: Lacks the dimethyl groups, leading to variations in its chemical behavior.
Uniqueness
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is unique due to the combination of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
917774-45-9 |
|---|---|
Molekularformel |
C19H26O |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C19H26O/c1-5-16-12-14(3)19(4,20)18(17(16)6-2)13-15-10-8-7-9-11-15/h7-11,13-14,20H,5-6,12H2,1-4H3 |
InChI-Schlüssel |
FBYKKWLKWLWXDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC2=CC=CC=C2)C(C(C1)C)(C)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)





![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
